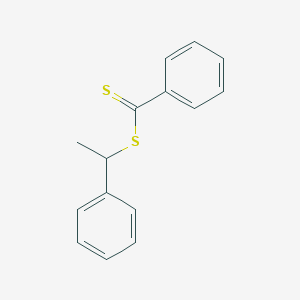

1-Phenylethyl benzodithioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylethyl benzenecarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S2/c1-12(13-8-4-2-5-9-13)17-15(16)14-10-6-3-7-11-14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZSTBGQYFCJCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433432 | |

| Record name | 1-phenylethyl benzodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37912-25-7 | |

| Record name | 1-phenylethyl benzodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenylethyl Benzodithioate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylethyl benzodithioate is a highly versatile organic compound, primarily recognized for its crucial role as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications, particularly in the realm of controlled polymer synthesis. The document is intended to serve as a technical resource for researchers and professionals in chemistry and drug development, offering both foundational knowledge and practical insights into the utilization of this compound.

Introduction

This compound, a member of the dithiobenzoate family, has garnered significant attention in the field of polymer chemistry. Its efficacy as a control agent in RAFT polymerization allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. The "living" nature of RAFT polymerization mediated by agents like this compound is instrumental in the development of advanced materials, including those with potential applications in drug delivery and biomedical engineering. This guide delves into the core chemical characteristics of this compound, providing a foundation for its effective application in research and development.

Chemical and Physical Properties

This compound is an organic molecule with the chemical formula C₁₅H₁₄S₂.[1] Its structure features a benzodithioate group attached to a 1-phenylethyl moiety. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄S₂ | PubChem[1] |

| Molecular Weight | 258.4 g/mol | PubChem[1] |

| IUPAC Name | 1-phenylethyl benzenecarbodithioate | PubChem[1] |

| CAS Number | 37912-25-7 | PubChem[1] |

| Appearance | Typically a red or dark-colored oil/solid | General knowledge of dithiobenzoates |

| Solubility | Soluble in most organic solvents | General knowledge of similar compounds |

Synthesis of this compound

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Adapted from Similar Syntheses)

Materials:

-

1-Bromoethylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Carbon disulfide (CS₂)

-

Iodine (I₂)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane

-

Diethyl ether

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromoethylbenzene in anhydrous THF to the flask. The reaction mixture should be stirred until the magnesium is consumed.

-

Formation of Dithiocarboxylate Salt: Cool the Grignard reagent solution in an ice bath. Slowly add carbon disulfide to the solution while stirring. The reaction is exothermic and should be controlled. Allow the mixture to stir for several hours at room temperature.

-

Oxidative Coupling: To the resulting mixture, add a solution of iodine in THF dropwise until a persistent dark red color is observed. The reaction mixture is then poured into water and extracted with dichloromethane. The organic layer is washed with a saturated solution of sodium thiosulfate to remove excess iodine, followed by brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield bis(thiobenzoyl) disulfide.

-

Radical-Mediated Esterification (Conceptual): The bis(thiobenzoyl) disulfide can then be reacted with a source of 1-phenylethyl radicals, conceptually generated from a suitable precursor in the presence of a radical initiator like AIBN, to form the final product, this compound. Note: This final step is a conceptual representation and may require significant optimization.

Purification:

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectral Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzodithioate and the 1-phenylethyl groups, as well as signals for the methine and methyl protons of the ethyl group. Based on the analysis of similar structures, the following approximate chemical shifts can be predicted:

-

Aromatic protons (benzoyl group): δ 7.2-8.0 ppm (multiplet, 5H)

-

Aromatic protons (phenylethyl group): δ 7.2-7.5 ppm (multiplet, 5H)

-

Methine proton (-CH-): δ 5.0-5.5 ppm (quartet, 1H)

-

Methyl protons (-CH₃): δ 1.7-2.0 ppm (doublet, 3H)

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the structure. Predicted chemical shifts are as follows:

-

Thioarbonyl carbon (C=S): δ ~220-230 ppm

-

Aromatic carbons: δ ~125-145 ppm

-

Methine carbon (-CH-): δ ~45-55 ppm

-

Methyl carbon (-CH₃): δ ~20-25 ppm

Reactivity and Mechanism in RAFT Polymerization

This compound functions as a chain transfer agent (CTA) in RAFT polymerization. The mechanism involves a series of addition and fragmentation steps that establish an equilibrium between active (propagating) and dormant polymer chains.

Caption: Generalized mechanism of RAFT polymerization mediated by a dithiobenzoate.

The 1-phenylethyl group in this compound serves as the leaving group (R group in the general RAFT agent structure Z-C(=S)S-R). Its ability to form a relatively stable benzylic radical upon fragmentation is key to the efficiency of the chain transfer process. This allows for the rapid establishment of the main RAFT equilibrium, leading to a controlled polymerization. The benzodithioate moiety (Z-C(=S)S-) acts as the stabilizing group, modulating the reactivity of the C=S double bond.

Applications in Research and Development

The primary application of this compound is in the synthesis of well-defined polymers via RAFT polymerization. This control over polymer architecture is particularly valuable in:

-

Drug Delivery: The synthesis of block copolymers that can self-assemble into micelles or vesicles for drug encapsulation and targeted delivery.

-

Biomaterials: The creation of biocompatible polymers with specific functionalities for tissue engineering and other biomedical applications.

-

Advanced Materials: The development of polymers with unique optical, electronic, or mechanical properties.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable tool for polymer chemists and material scientists. Its role as a RAFT agent enables a high degree of control over polymerization processes, facilitating the synthesis of a wide range of functional and well-defined polymers. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications, serving as a foundational resource for its effective use in research and development.

References

-

PubChem. This compound. [Link]

-

MDPI. Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material For A facile one pot strategy for synthesis of well-defined polyacrylates from acrylic acid via RAFT polymerization. [Link]

-

Sci-Hub. EPR Study into Cross‐Termination and Fragmentation with the Phenylethyl–Phenylethyl Dithiobenzoate RAFT Model System. [Link]

-

The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H bond activation. [Link]

-

ResearchGate. The effect of dithioester on RAFT polymerization of methyl methacrylate grafted onto SiO2. [Link]

-

ACS Publications. RAFT Agent Design and Synthesis. [Link]

-

NIH. RAFT-Based Polymers for Click Reactions. [Link]

-

PubChem. This compound. [Link]

-

MDPI. Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers. [Link]

Sources

A Comprehensive Technical Guide to 1-Phenylethyl benzodithioate (CAS: 37912-25-7): A Cornerstone Reagent for Controlled Polymer Synthesis

This guide offers an in-depth exploration of 1-Phenylethyl benzodithioate, a key chain transfer agent in the field of polymer chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple procedural outlines to provide a deep understanding of the causality behind its application, ensuring both technical accuracy and practical, field-proven insights.

Core Profile: this compound

This compound, also known as 1-phenylethyl dithiobenzoate, is a highly effective agent for mediating Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] Its molecular structure is specifically engineered for this purpose. The dithiobenzoate group (-C(=S)S-) serves as the active core for the RAFT process, while the 1-phenylethyl group acts as an excellent homolytic leaving group (the 'R' group) and the phenyl moiety functions as the stabilizing 'Z' group.[2] This combination makes it particularly well-suited for controlling the polymerization of "More Activated Monomers" (MAMs), such as styrenes and (meth)acrylates.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| CAS Number | 37912-25-7 | [3][4] |

| Molecular Formula | C₁₅H₁₄S₂ | [3][4] |

| Molecular Weight | 258.40 g/mol | [3][4] |

| IUPAC Name | 1-phenylethyl benzenecarbodithioate | [3] |

| Synonyms | 1-phenylethyl dithiobenzoate, 2-Phenylethylbenzodithiolate | [5][6] |

| Calculated XlogP | 4.8 | [3] |

| Appearance | Typically a red or dark-colored oil/liquid | [7] |

The Mechanism of Control: The Role in RAFT Polymerization

To appreciate the utility of this compound, one must first understand the principles of RAFT polymerization, a powerful technique for synthesizing polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures.[8][9] Unlike conventional free-radical polymerization which is often uncontrolled, RAFT introduces an equilibrium between active (propagating) and dormant polymer chains, mediated by the RAFT agent.[10]

The process can be broken down into several key stages, as illustrated below.

In this mechanism, this compound is the RAFT Agent (CTA).

-

R Group (1-phenylethyl): This group must be a good homolytic leaving group, capable of fragmenting from the intermediate radical and efficiently re-initiating polymerization of a new monomer.[2]

-

Z Group (phenyl): This group modulates the reactivity of the C=S double bond and stabilizes the intermediate radical adduct, which is critical for maintaining the equilibrium.[2][11]

The rapid exchange between the active propagating radicals (Pₙ•) and the dormant polymeric RAFT agent (MacroCTA) ensures that all polymer chains have a statistically similar opportunity to grow. This "living" characteristic is the source of the control, allowing for the synthesis of well-defined block copolymers and other complex architectures simply by introducing a second monomer after the first has been consumed.[1]

Experimental Design and Workflow

Successful RAFT polymerization hinges on the careful selection of reagents and conditions. The goal is to ensure the rate of the RAFT equilibrium is significantly faster than the rate of propagation, which is the foundation of controlled polymerization.[10]

Causality in Experimental Choices

-

[Monomer]:[CTA] Ratio: This is the primary determinant of the target degree of polymerization (DP) and, consequently, the final molecular weight of the polymer. A higher ratio leads to a higher molecular weight.

-

[CTA]:[Initiator] Ratio: A ratio significantly greater than 1 (typically 5:1 to 10:1) is crucial. This ensures that the vast majority of polymer chains are initiated from the RAFT agent's 'R' group rather than from the initiator fragments. An excess of initiator leads to a higher proportion of irreversibly terminated ("dead") chains, resulting in a loss of control and broader polydispersity.[10]

-

Solvent and Temperature: The choice of solvent must ensure that all components (monomer, CTA, initiator, and resulting polymer) remain soluble. The temperature must be appropriate for the chosen initiator's decomposition rate, providing a slow and steady supply of radicals to drive the polymerization without causing excessive termination events.

General Experimental Workflow

The process for conducting a RAFT polymerization is systematic, emphasizing the removal of oxygen, which can inhibit radical polymerization.

Detailed Experimental Protocol: Synthesis of Polystyrene

This protocol provides a representative method for the polymerization of styrene using this compound. It is adapted from typical procedures found in the literature.[12]

Materials:

-

Styrene (monomer, purified by passing through basic alumina)

-

This compound (RAFT Agent/CTA)

-

Azobisisobutyronitrile (AIBN, initiator)

-

Anisole or Toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

-

Vacuum/nitrogen line

Procedure:

-

Reagent Calculation: For a target DP of 100 and a [CTA]:[AIBN] ratio of 5:1:

-

Styrene: (100 * 258.4 mg) = 25.84 g (assuming 1 equivalent of CTA)

-

This compound (CTA): 258.4 mg (1 mmol)

-

AIBN: (1 mmol / 5) = 0.2 mmol = 32.8 mg

-

Solvent: Sufficient to make the monomer concentration ~2 M.

-

-

Reaction Setup:

-

To a dry Schlenk flask, add this compound (258.4 mg), AIBN (32.8 mg), and a magnetic stir bar.

-

Add the purified styrene monomer and solvent.

-

Seal the flask with a rubber septum.

-

-

Degassing (Critical Step):

-

Freeze the reaction mixture in a liquid nitrogen bath until completely solid.

-

Apply a high vacuum for 10-15 minutes.

-

Close the flask to the vacuum and thaw the mixture in a water bath. A flow of nitrogen or argon should be introduced.

-

Repeat this freeze-pump-thaw cycle at least three times to thoroughly remove dissolved oxygen.

-

-

Polymerization:

-

After the final thaw, backfill the flask with nitrogen or argon.

-

Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 60-70 °C for AIBN).

-

Allow the reaction to proceed with stirring for the planned duration (e.g., 6-24 hours). The progress can be monitored by taking aliquots and analyzing for monomer conversion via ¹H NMR.

-

-

Termination and Isolation:

-

To quench the reaction, remove the flask from the oil bath and expose the mixture to air by opening the flask. Rapid cooling in an ice bath can also be used.

-

Dilute the viscous solution with a small amount of a suitable solvent (e.g., THF).

-

Slowly add the polymer solution dropwise into a large volume of a stirred non-solvent (e.g., cold methanol) to precipitate the polymer.

-

Collect the precipitated polymer by filtration.

-

-

Purification and Analysis:

-

Redissolve the polymer in a minimal amount of THF and re-precipitate into methanol to remove any unreacted monomer and other small molecules.

-

Dry the final polymer under vacuum until a constant weight is achieved.

-

Analyze the polymer's molecular weight (Mₙ) and polydispersity (Đ) using Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC).

-

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting. The following information is derived from available safety data sheets.[13]

GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.[13]

-

P270: Do not eat, drink or smoke when using this product.[13]

-

P280: Wear protective gloves, eye protection, and face protection.[13]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[13]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13]

-

P501: Dispose of contents/container to an approved waste disposal plant.[13]

Handling and Storage:

-

Work in a well-ventilated area or a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a dry, cool place.[13]

Conclusion

This compound stands as a robust and versatile tool in the synthesis of advanced polymeric materials. Its efficacy as a RAFT agent provides polymer chemists with a high degree of control over macromolecular design, enabling the creation of polymers with precisely defined structures and functionalities. This control is paramount in fields such as drug delivery, nanotechnology, and advanced materials, where polymer architecture directly dictates function. A thorough understanding of the underlying RAFT mechanism and the causal relationships in experimental design, as detailed in this guide, is essential for leveraging the full potential of this powerful reagent.

References

- Current time information in Knoxville, TN, US. Google Search.

-

This compound | C15H14S2 | CID 9965047 - PubChem. National Center for Biotechnology Information. [Link]

-

Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC. National Center for Biotechnology Information. [Link]

-

RAFT Polymerization Overview - YouTube. YouTube. [Link]

-

MATERIAL SAFETY DATA SHEET - 4-(1-Phenylethyl)benzene-1,3-diol. Watson International Ltd. [Link]

-

2-Phenylethylbenzodithiolate - MySkinRecipes. MySkinRecipes. [Link]

-

CAS NO. 37912-25-7 | this compound | Catalog BD-A134885 - Arctom. Arctom. [Link]

-

RAFT-Based Polymers for Click Reactions - PMC. National Center for Biotechnology Information. [Link]

-

Benzyl and cumyl dithiocarbamates as chain transfer agents in the RAFT polymerization of N-isopropylacrylamide. ResearchGate. [Link]

-

RAFT Polymerization—A User Guide. ResearchGate. [Link]

-

Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers. MDPI. [Link]

-

Electronic Supplementary Material For A facile one pot strategy for synthesis of well-defined polyacrylates from acrylic acid via RAFT polymerization. Royal Society of Chemistry. [Link]

-

Synthesis of Well-Defined Polystyrene with Primary Amine End Groups through the Use of Phthalimido-Functional RAFT Agents | Request PDF. ResearchGate. [Link]

-

Study of the RAFT Polymerization of a Water-Soluble Bisubstituted Acrylamide Derivative. 1. Influence of the Dithioester Structure | Request PDF. ResearchGate. [Link]

-

Red Light-Driven, Oxygen-Tolerant RAFT Polymerization Enabled by Methylene Blue. National Center for Biotechnology Information. [Link]

-

MATERIAL SAFETY DATA SHEET - 1-phenylethyl dithiobenzoate. MsdsDigital.com. [Link]

Sources

- 1. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. This compound | C15H14S2 | CID 9965047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 37912-25-7 | this compound - Moldb [moldb.com]

- 5. chem960.com [chem960.com]

- 6. jk-sci.com [jk-sci.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

The Synthesis of 1-Phenylethyl Benzodithioate: A Senior Application Scientist's In-Depth Guide for RAFT Polymerization

Introduction: The Pivotal Role of Chain Transfer Agents in RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization techniques, offering unparalleled versatility in the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions.[1][2] At the heart of this powerful technology lies the RAFT agent, a thiocarbonylthio compound that reversibly deactivates propagating polymer chains, thereby imparting a "living" character to the polymerization.[3][4] The choice of the RAFT agent is paramount, as its structure dictates the range of monomers that can be effectively controlled and the conditions under which the polymerization will proceed optimally.[5]

Among the various classes of RAFT agents, dithiobenzoates are particularly effective for controlling the polymerization of a wide range of monomers, including styrenes and acrylates.[5] 1-Phenylethyl benzodithioate, with its ability to generate a resonance-stabilized 1-phenylethyl radical as the leaving/reinitiating group, is a highly effective agent for achieving excellent control over such polymerizations. This guide provides a comprehensive, in-depth technical overview of the synthesis, purification, and characterization of this compound, grounded in mechanistic principles and practical, field-proven insights.

Strategic Synthesis Pathway: A Two-Step Approach to this compound

The synthesis of this compound is most reliably achieved through a robust two-step process. This strategy hinges on the initial formation of the dithiobenzoate anion, which then acts as a nucleophile in a subsequent reaction with a suitable electrophile, in this case, 1-bromoethylbenzene. This method is favored for its high yields and the relative ease of purification of the final product.

Caption: Overall two-step synthesis strategy for this compound.

Part 1: Synthesis of the Dithiobenzoate Intermediate via Grignard Reaction

The cornerstone of this synthesis is the formation of the dithiobenzoate moiety. This is elegantly achieved through the reaction of a Grignard reagent, phenylmagnesium bromide, with carbon disulfide. The Grignard reagent, a potent nucleophile, readily attacks the electrophilic carbon of carbon disulfide.

Experimental Protocol: Synthesis of Sodium Dithiobenzoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| Bromobenzene | 157.01 | 15.7 g (10.5 mL) | 0.10 |

| Anhydrous diethyl ether | 74.12 | 50 mL | - |

| Carbon disulfide | 76.13 | 8.37 g (6.6 mL) | 0.11 |

| Sodium hydroxide | 40.00 | 4.4 g | 0.11 |

| Water | 18.02 | 50 mL | - |

Procedure:

-

Grignard Reagent Formation:

-

All glassware must be rigorously dried in an oven and assembled hot under a nitrogen atmosphere to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve the bromobenzene in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Formation of Dithiobenzoate:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve the carbon disulfide in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the carbon disulfide solution dropwise to the cooled Grignard reagent with vigorous stirring. A dark red precipitate will form.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

-

Work-up and Isolation:

-

Prepare a solution of sodium hydroxide in water.

-

Slowly and carefully add the sodium hydroxide solution to the reaction mixture with cooling in an ice bath.

-

The mixture will separate into two layers. Separate the aqueous layer, which contains the sodium dithiobenzoate.

-

Wash the organic layer with a small amount of water and combine the aqueous extracts. The resulting dark red aqueous solution of sodium dithiobenzoate is used directly in the next step.

-

Mechanistic Rationale:

The Grignard reagent acts as a powerful carbon-based nucleophile, attacking one of the C=S double bonds of carbon disulfide. This initial addition is followed by a rearrangement to form the more stable dithiobenzoate salt. The use of anhydrous conditions is critical, as Grignard reagents are highly reactive towards protic sources, which would quench the reagent and prevent the desired reaction.

Caption: Mechanism of dithiobenzoate formation via Grignard reaction.

Part 2: Alkylation to Form this compound

With the nucleophilic dithiobenzoate salt in hand, the final step is a straightforward nucleophilic substitution reaction with 1-bromoethylbenzene. This introduces the 1-phenylethyl group, which is crucial for the RAFT agent's ability to control polymerization.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium dithiobenzoate solution | (from previous step) | ~50 mL | ~0.10 |

| 1-Bromoethylbenzene | 185.06 | 18.5 g (13.7 mL) | 0.10 |

| Dichloromethane | 84.93 | 100 mL | - |

| Anhydrous magnesium sulfate | 120.37 | - | - |

| Silica gel | - | - | - |

| Hexane/Ethyl acetate mixture | - | - | - |

Procedure:

-

Alkylation Reaction:

-

To the aqueous solution of sodium dithiobenzoate, add 1-bromoethylbenzene.

-

Add dichloromethane (50 mL) and stir the biphasic mixture vigorously at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as a dark red oil.

-

-

-

Purify the crude product by column chromatography on silica gel.

-

A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 98:2 hexane/ethyl acetate).

-

Collect the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a red oil.

-

Causality in Experimental Choices:

-

Choice of Alkylating Agent: 1-Bromoethylbenzene is chosen because the bromine atom is a good leaving group, facilitating the SN2 reaction. The resulting 1-phenylethyl group is an excellent radical leaving group in the subsequent RAFT polymerization, due to the resonance stabilization of the benzylic radical.

-

Phase Transfer Catalysis: While not explicitly included in this protocol, the addition of a phase transfer catalyst (e.g., tetrabutylammonium bromide) can significantly accelerate the reaction between the aqueous dithiobenzoate salt and the organic alkyl halide.

-

Purification: Column chromatography is essential to remove unreacted starting materials and any side products, ensuring the purity of the RAFT agent, which is critical for achieving good control over the polymerization.[6]

Caption: Experimental workflow for the synthesis and purification of this compound.

Part 3: Characterization of this compound

Thorough characterization of the synthesized RAFT agent is imperative to confirm its identity and purity. The primary techniques employed are ¹H NMR spectroscopy and mass spectrometry.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The expected chemical shifts (in CDCl₃) are:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ | ~1.8 | Doublet | 3H |

| -CH- | ~5.3 | Quartet | 1H |

| Aromatic protons | 7.2-8.0 | Multiplet | 10H |

The quartet and doublet for the ethyl protons are characteristic and their correct integration and splitting pattern are strong indicators of successful synthesis. The aromatic region will show complex multiplets corresponding to the ten protons of the two phenyl rings.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For this compound (C₁₅H₁₄S₂), the expected molecular weight is approximately 258.4 g/mol . Electrospray ionization (ESI) or other soft ionization techniques are suitable for this analysis.

Part 4: Application in RAFT Polymerization

Once synthesized and purified, this compound can be effectively employed as a chain transfer agent in RAFT polymerization.

General Protocol for RAFT Polymerization of Styrene

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Styrene | 104.15 | 5.21 g (5.7 mL) | 0.05 |

| This compound | 258.4 | 0.0646 g | 2.5 x 10⁻⁴ |

| AIBN (Azobisisobutyronitrile) | 164.21 | 0.0082 g | 5.0 x 10⁻⁵ |

| Anisole (solvent) | 108.14 | 5 mL | - |

Procedure:

-

Reaction Setup:

-

In a Schlenk flask, dissolve the styrene, this compound, and AIBN in anisole.

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with nitrogen or argon.

-

-

Polymerization:

-

Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 110 °C).

-

Allow the polymerization to proceed for the desired time. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or gas chromatography.

-

-

Termination and Isolation:

-

To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

-

The RAFT Mechanism in Action:

The RAFT process is governed by a series of reversible addition-fragmentation steps.[8] The initiator (AIBN) generates primary radicals which add to the monomer to form propagating polymer chains. These propagating chains then add to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, either returning to the starting species or forming a new dormant polymer chain and a new radical (the 1-phenylethyl radical in this case), which can then initiate a new polymer chain. This rapid and reversible exchange between active (propagating) and dormant polymer chains ensures that all chains grow at a similar rate, leading to a polymer with a low polydispersity index (PDI).

Sources

An In-Depth Technical Guide to 1-Phenylethyl Benzodithioate: Nomenclature, Synthesis, Characterization, and Application in RAFT Polymerization

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of polymer chemistry, precision and control are paramount. The advent of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has revolutionized the synthesis of well-defined polymers with complex architectures. Central to this powerful technique is the choice of the RAFT agent, a chemical entity that governs the polymerization process. This guide provides a comprehensive technical overview of a key RAFT agent: 1-phenylethyl benzodithioate. As a Senior Application Scientist, my aim is to deliver not just a set of protocols, but a deeper understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.

Demystifying the Nomenclature: The IUPAC Name

The compound commonly known as this compound is systematically named 1-phenylethyl benzenecarbodithioate according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] Let's dissect this name to understand the underlying chemical structure.

-

benzodithioate : This root name signifies the presence of a dithiobenzoate group. In this functional group, a benzene ring is attached to a carbon atom which is double-bonded to one sulfur atom and single-bonded to another sulfur atom.

-

1-phenylethyl : This part of the name describes the substituent attached to the second sulfur atom of the dithiobenzoate group. It consists of an ethyl group where a phenyl group is attached to the first carbon.

The structure can be visualized as a dithioester, an analogue of an ester where both oxygen atoms are replaced by sulfur atoms.

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is a critical step in its application. The following protocol is a robust and validated method, adapted from established procedures for dithioester synthesis.[2] The primary route involves the reaction of a Grignard reagent with carbon disulfide, followed by alkylation.[2][3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Carbon disulfide (CS₂)

-

1-Bromoethylbenzene

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Instrumentation:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

-

Column chromatography setup

Step-by-Step Methodology:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried three-neck flask under an inert atmosphere, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve bromobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the bromobenzene solution dropwise to the magnesium turnings with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Formation of the Dithiobenzoate Salt:

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate flask, dissolve carbon disulfide in anhydrous diethyl ether or THF.

-

Add the carbon disulfide solution dropwise to the cooled Grignard reagent with continuous stirring. A dark red precipitate of the magnesium salt of dithiobenzoic acid will form.

-

-

Alkylation to Form this compound:

-

To the reaction mixture containing the dithiobenzoate salt, add 1-bromoethylbenzene dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. An inert atmosphere of nitrogen or argon is crucial to prevent the degradation of the reagent and ensure a high yield.

-

Anhydrous Solvents: The use of anhydrous solvents is mandatory for the same reason as maintaining an inert atmosphere. Water will protonate and destroy the Grignard reagent.

-

Dropwise Addition: The dropwise addition of reagents, particularly during the Grignard formation and the addition of carbon disulfide, helps to control the exothermic nature of the reactions and prevent side reactions.

-

Column Chromatography: This purification step is essential to remove unreacted starting materials and by-products, ensuring the high purity of the final this compound, which is critical for its performance as a RAFT agent.

Characterization of this compound: A Spectroscopic Fingerprint

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data provides a spectroscopic fingerprint of the molecule.

Physical Properties

| Property | Value |

| IUPAC Name | 1-phenylethyl benzenecarbodithioate |

| CAS Number | 37912-25-7 |

| Molecular Formula | C₁₅H₁₄S₂ |

| Molecular Weight | 258.40 g/mol |

| Appearance | Red or dark orange oil |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environments.

-

Expected Chemical Shifts (δ, ppm):

-

~1.7-1.9 ppm (doublet, 3H): Methyl protons (-CH₃) of the 1-phenylethyl group, split by the adjacent methine proton.

-

~5.0-5.2 ppm (quartet, 1H): Methine proton (-CH-) of the 1-phenylethyl group, splitting the methyl protons and being split by them.

-

~7.2-8.1 ppm (multiplet, 10H): Aromatic protons of the two phenyl rings. The protons on the dithiobenzoate ring, particularly those ortho to the dithioester group, will be shifted further downfield.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

-

Expected Chemical Shifts (δ, ppm):

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum helps to identify the functional groups present in the molecule.

-

Characteristic Absorption Bands (cm⁻¹):

-

~3000-3100 cm⁻¹: C-H stretching of the aromatic rings.

-

~2850-2980 cm⁻¹: C-H stretching of the aliphatic ethyl group.

-

~1600, 1490, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1200-1000 cm⁻¹: C=S stretching vibration. This band can be weak and is sometimes difficult to assign definitively.[9][10]

-

~690-770 cm⁻¹: C-H out-of-plane bending of the monosubstituted benzene rings.

-

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (m/z):

-

[M]⁺˙ at m/z 258: Corresponding to the molecular weight of C₁₅H₁₄S₂.

-

-

Key Fragmentation Peaks (m/z):

-

m/z 155: [C₇H₅S₂]⁺, corresponding to the benzodithioate fragment.

-

m/z 105: [C₈H₉]⁺, corresponding to the 1-phenylethyl cation.[11]

-

m/z 121: [C₇H₅S]⁺, loss of a sulfur atom from the benzodithioate fragment.

-

m/z 77: [C₆H₅]⁺, corresponding to the phenyl cation.

-

Application in RAFT Polymerization: Mechanism and Control

This compound is a highly effective RAFT agent, particularly for the controlled polymerization of styrenic monomers. Its efficacy stems from the appropriate reactivity of the C=S double bond and the stability of the intermediate radical species.

The RAFT Polymerization Mechanism

The RAFT process is a degenerative chain transfer process that establishes a rapid equilibrium between active (propagating) and dormant polymer chains. This allows for the simultaneous growth of all polymer chains, leading to a narrow molecular weight distribution.

Figure 2: Experimental workflow for RAFT polymerization of styrene.

Conclusion and Future Perspectives

This compound stands as a versatile and efficient RAFT agent, offering precise control over the polymerization of styrenic monomers. Its well-defined synthesis and predictable behavior in RAFT polymerization make it an invaluable tool for researchers and scientists in the field of polymer chemistry and materials science. The ability to synthesize polymers with predetermined molecular weights and narrow polydispersities opens up avenues for the creation of advanced materials with tailored properties for a wide range of applications, including drug delivery, nanotechnology, and advanced coatings. Further research into the modification of the phenyl and phenylethyl groups of this RAFT agent could lead to the development of even more specialized and efficient controllers for a broader range of monomers and polymerization conditions.

References

- Meiser, W., Buback, M., Ries, O., & Ducho, C. (2013). EPR Study into Cross‐Termination and Fragmentation with the Phenylethyl–Phenylethyl Dithiobenzoate RAFT Model System. Macromolecular Chemistry and Physics, 214(5), 544-553.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Moad, G., Rizzardo, E., & Thang, S. H. (2009). Living radical polymerization by the RAFT process—a second update. Australian Journal of Chemistry, 62(11), 1402-1472.

- Ferreira, M. J., Chaumont, P., & Guillaneuf, Y. (2006). RAFT-mediated emulsion polymerization of styrene using a non-ionic surfactant. Australian Journal of Chemistry, 59(9), 649-653.

- Donahue, M. G., & Crull, E. (2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Molbank, 2023(2), M1650.

- Ballistreri, A., Montaudo, G., & Scamporrino, E. (1982). Thermal decomposition of polymers. Mass spectrometric study of the early stages of the thermal decomposition of polystyrene. Makromolekulare Chemie, 183(11), 2673-2682.

- Qandil, A. M. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals, 5(5), 460-468.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Design, synthesis and characterization of novel raft agents. ARKIVOC, 2007(16), 183-195.

- Gondi, S. R., Rissing, C. J., & Son, D. Y. (2006). A Convenient Synthesis of Thiol, Trithiocarbonate and Disulfide. ARKIVOC, 2006(16), 163-171.

- Huskie Commons. (2020).

- Moad, G., Chong, Y. K., Postma, A., Rizzardo, E., & Thang, S. H. (2005). Advances in RAFT polymerization: the synthesis of polymers with defined end-groups. Polymer, 46(19), 8458-8468.

- Santoro, F., Caggiano, M., D'Amato, R., Gref, R., & Stigliani, A. L. (2020). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. Molecules, 25(21), 5085.

- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126.

- O'Connell, K. M. G., & Le, T. P. T. (2015). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters, 17(12), 3054-3057.

- Fakhraian, H. (2015). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Organic Chemistry: An Indian Journal, 11(2).

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

- Harth, E., & He, T. (2017). Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers. Polymers, 9(9), 44.

- Vafaee, F., Mandizadeh, S., Amiri, O., Jahangiri, M., & Salavati-Niasari, M. (2018). Retracted Article: Synthesis and characterization of AFe2O4 (A: Ni, Co, Mg)–silica nanocomposites and their application for the removal of dibenzothiophene (DBT) by an adsorption process: kinetics, isotherms and experimental design. RSC Advances, 8(40), 22684-22695.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Lellig, S., & Theato, P. (2011).

- Yoshifuji, M., Toyota, K., & Inamoto, N. (2011). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Beilstein Journal of Organic Chemistry, 7, 56.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

AZoM. (2012). Rapid Analysis of Polymeric Materials Using FT-IR Spectrometry. Retrieved from [Link]

- Smith, A. B., & Jones, C. D. (2018). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra.

- Guerrouani, A., & Loupy, A. (2011). RAFT solution copolymerization of styrene and 1,3-butadiene and its application as a tool for block copolymer preparation. New Journal of Chemistry, 35(8), 1639-1647.

- Jayalakshmi, S., & Seshadri, S. (2016). RAMAN FT -IR SPECTROSCOPIC STUDY AND VIBRATIONAL ANALYSIS OF DITHIOOXAMIDE. International Journal of ChemTech Research, 9(5), 714-725.

- Zhang, L., & Cheng, Z. (2019). RAFT polymerization of styrene mediated by naphthyl-functionalized trithiocarbonate RAFT agents. Polymer Chemistry, 10(43), 5876-5884.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bhu.ac.in [bhu.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. jconsortium.com [jconsortium.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Phenylethyl Benzodithioate: Structure, Molecular Weight, and Analysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethyl benzodithioate, also known as 1-phenylethyl benzenecarbodithioate, is a significant compound within the field of polymer science and organic synthesis.[1][2] Its utility is most pronounced as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity.[3][4] Understanding the precise molecular structure and weight of this agent is paramount for controlling polymerization kinetics and achieving desired material properties, a critical aspect for professionals in drug development and materials science.

This guide provides a detailed examination of the molecular characteristics of this compound, methodologies for its characterization, and the underlying scientific principles that govern its application.

Core Molecular and Physical Properties

A foundational overview of this compound is summarized in the table below. These identifiers are crucial for accurate sourcing, regulatory compliance, and computational modeling.

| Property | Value | Source(s) |

| IUPAC Name | 1-phenylethyl benzenecarbodithioate | PubChem[1] |

| Molecular Formula | C₁₅H₁₄S₂ | PubChem[1][5] |

| Molecular Weight | 258.40 g/mol | Moldb, PubChem[1][5] |

| Exact Mass | 258.05369279 Da | PubChem[1][2] |

| CAS Number | 37912-25-7 | Moldb, PubChem[1][5] |

| Appearance | Red Oil (Typical for dithiobenzoates) | ACS Publications[6] |

| Sensitivity | Light sensitive, store cold | chem960.com[2] |

Elucidation of Molecular Structure

The structure of this compound comprises three key functional components: a central dithiobenzoate group (C₆H₅CS₂), a 1-phenylethyl group (CH(CH₃)C₆H₅) acting as the reinitiating R-group, and a phenyl group (C₆H₅) as the stabilizing Z-group.

The efficacy of this molecule in RAFT polymerization is dictated by this arrangement. The C=S double bond in the dithiobenzoate core is reactive towards radical addition, while the C-S bond connecting to the 1-phenylethyl group is designed to undergo homolytic cleavage. The 1-phenylethyl radical is a good homolytic leaving group, capable of efficiently reinitiating polymerization.[3] This dynamic equilibrium of addition and fragmentation is the cornerstone of the RAFT process, allowing for controlled polymer chain growth.

Below is a 2D representation of the molecular connectivity.

Caption: 2D Molecular Structure of this compound.

Determination of Molecular Weight: A Protocol for Mass Spectrometry

The definitive method for determining the molecular weight and verifying the structural integrity of this compound is mass spectrometry (MS). Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are highly effective.[7][8] ESI-MS is particularly well-suited for analyzing reaction mixtures and confirming product identity during synthesis.[9]

Causality in Method Selection:

-

Ionization Technique : ESI is chosen for its "soft" ionization nature, which minimizes fragmentation of the parent molecule, ensuring the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) is clearly observed. This is crucial for unambiguous molecular weight confirmation.

-

Solvent System : A mixture of acetonitrile and water with a small amount of formic acid is a common choice. Acetonitrile aids solubility, while formic acid promotes protonation ([M+H]⁺), enhancing the signal in positive ion mode.

Step-by-Step Protocol for ESI-MS Analysis

-

Sample Preparation :

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of high-purity solvent (e.g., HPLC-grade acetonitrile or THF) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to create a final working solution of approximately 1-10 µg/mL in a suitable ESI solvent, such as 50:50 acetonitrile:water with 0.1% formic acid. Rationale: Dilution is critical to avoid detector saturation and ion suppression effects.

-

-

Instrument Calibration :

-

Calibrate the mass spectrometer using a known calibration standard (e.g., sodium trifluoroacetate or a commercial ESI tuning mix) across the expected mass range. Rationale: Calibration ensures high mass accuracy, allowing for confident identification based on the measured m/z value.

-

-

Infusion and Data Acquisition :

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode, scanning a mass range that brackets the expected molecular weight (e.g., m/z 100-500).

-

Optimize key source parameters such as capillary voltage, cone voltage, and source temperature to maximize the signal of the molecular ion.

-

-

Data Analysis :

-

Identify the peak corresponding to the protonated molecular ion [C₁₅H₁₄S₂ + H]⁺ at m/z ≈ 259.06.

-

Look for other common adducts, such as the sodium adduct [C₁₅H₁₄S₂ + Na]⁺ at m/z ≈ 281.04.

-

Compare the observed isotopic distribution pattern with the theoretical pattern for C₁₅H₁₄S₂ to confirm the elemental composition.

-

The following diagram illustrates this experimental workflow.

Caption: Experimental workflow for molecular weight determination via ESI-MS.

Synthesis and Characterization Insights

The synthesis of this compound is typically achieved via the reaction of a suitable dithiobenzoate salt with a 1-phenylethyl halide or mesylate.[10] One common approach involves the formation of a Grignard reagent which then reacts with carbon disulfide.[11]

Post-synthesis, characterization is essential to confirm purity and structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural verification.[12][13] The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the two phenyl rings, a quartet for the methine (CH) proton, and a doublet for the methyl (CH₃) protons of the phenylethyl group.[14]

-

FT-IR Spectroscopy : Infrared spectroscopy can confirm the presence of key functional groups, notably the C=S stretch, which is characteristic of dithioesters.[15]

-

Chromatography (HPLC/GPC) : High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the synthesized agent.[16] When the agent is used to create polymers, Gel Permeation Chromatography (GPC) is used to analyze the molecular weight and dispersity of the resulting polymers.[15]

Conclusion

A precise understanding of the molecular structure and weight of this compound is fundamental to its successful application as a RAFT agent. Its molecular weight of 258.40 g/mol and its unique structural arrangement of stabilizing and reinitiating groups enable a high degree of control in radical polymerization. For researchers in drug delivery and advanced materials, leveraging analytical techniques such as mass spectrometry and NMR is not merely a procedural step but a critical component of a self-validating system, ensuring the synthesis of well-defined polymers with predictable and reproducible properties.

References

-

PubChem Compound Summary for CID 9965047, this compound. National Center for Biotechnology Information. [Link]

-

RAFT Agent Design and Synthesis. ACS Publications. [Link]

-

Design, synthesis and characterization of novel RAFT agents. ResearchGate. [Link]

-

Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS. Royal Society of Chemistry. [Link]

-

MALDI-TOF MS investigation of the RAFT polymerization of a water-soluble acrylamide derivative. ResearchGate. [Link]

-

Mapping Dithiobenzoate-Mediated RAFT Polymerization Products via Online Microreactor/Mass Spectrometry Monitoring. National Institutes of Health. [Link]

-

Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups. MDPI. [Link]

-

EPR Study into Cross‐Termination and Fragmentation with the Phenylethyl–Phenylethyl Dithiobenzoate RAFT Model System. Sci-Hub. [Link]

-

Supplementary Information on NMR and experimental procedures. The Royal Society of Chemistry. [Link]

-

Electronic Supplementary Material for a facile one pot strategy for synthesis. The Royal Society of Chemistry. [Link]

-

Electronic Supplementary Information on materials and characterization. The Royal Society of Chemistry. [Link]

-

¹H NMR Spectrum (1D, 900 MHz, D₂O, predicted) for 1-Phenylethanol. Human Metabolome Database. [Link]

-

RAFT-Based Polymers for Click Reactions. National Institutes of Health. [Link]

-

¹H NMR spectrum of polymethacrylates terminated by a dithiobenzoate end-group. ResearchGate. [Link]

-

1-phenylethyl mesylate CAS 25236-63-9. LookChem. [Link]

-

PubChem Compound Summary for CID 7194, Phenethyl Benzoate. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C15H14S2 | CID 9965047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem960.com [chem960.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy Benzenecarbodithioic acid phenyl ester | 949-00-8 [smolecule.com]

- 5. 37912-25-7 | this compound - Moldb [moldb.com]

- 6. rsc.org [rsc.org]

- 7. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00838G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Mapping Dithiobenzoate-Mediated RAFT Polymerization Products via Online Microreactor/Mass Spectrometry Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cas 25236-63-9,1-phenylethyl mesylate | lookchem [lookchem.com]

- 11. Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers | MDPI [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. hmdb.ca [hmdb.ca]

- 15. researchgate.net [researchgate.net]

- 16. 2-苯基-2-丙基苯并二硫 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

The Mechanism of 1-Phenylethyl Benzodithioate in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

An In-Depth Technical Guide

This guide provides an in-depth exploration of the mechanistic role of 1-phenylethyl benzodithioate, a quintessential dithioester-type chain transfer agent (CTA), in mediating Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is a powerful form of reversible deactivation radical polymerization (RDRP) that enables the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures[1][2][3]. The success of this technique hinges on the judicious selection of a CTA, which establishes a dynamic equilibrium between active and dormant polymer chains[2][4]. This document will dissect the core mechanism, kinetic considerations, and practical application of this compound, providing researchers and development professionals with a foundational understanding of this versatile system.

The Architecture of Control: Understanding the this compound CTA

The efficacy of a RAFT agent is dictated by its molecular structure, specifically the nature of its "Z" and "R" groups attached to the central thiocarbonylthio core (S=C(Z)S-R)[5][6]. In this compound, these components are:

-

The Z-Group (Stabilizer): Benzoyl (Ph) . The phenyl group in this position is crucial for modulating the reactivity of the C=S double bond towards radical addition. It also provides electronic stabilization to the key intermediate radical formed during the chain transfer process[5][7]. Dithiobenzoates are considered "more active" RAFT agents, suitable for controlling the polymerization of "more activated monomers" (MAMs) like styrenes and methacrylates[8][9][10].

-

The R-Group (Leaving/Re-initiating Group): 1-Phenylethyl (CH(Ph)CH₃) . The R-group must fulfill two critical functions: it must be a good homolytic leaving group to allow for fragmentation of the intermediate radical, and the resulting radical (R•) must be capable of efficiently re-initiating polymerization[2][5]. The 1-phenylethyl group excels in both roles. As a secondary benzylic radical, it possesses significant resonance stabilization, making it an excellent leaving group. This same stability, however, does not preclude its ability to efficiently add to a monomer and begin a new polymer chain[2].

The Core RAFT Mechanism: A Step-by-Step Analysis

The RAFT process is a conventional free-radical polymerization that is mediated by the CTA. It involves the same fundamental steps of initiation, propagation, and termination, but with the critical addition of a degenerative chain transfer equilibrium that imparts control over the process[1][][12].

The process begins with the decomposition of a standard radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or a peroxide, to generate primary radicals (I•). A key and often misunderstood aspect of RAFT is the necessity of a continuous source of radicals to compensate for termination events and drive the polymerization[13]. These primary radicals then react with monomer (M) to form short, propagating polymer chains (Pₙ•)[5][].

I-I → 2 I• I• + M → P₁• P₁• + (n-1)M → Pₙ•

This is the initial and critical chain transfer step where a propagating radical (Pₙ•) adds to the C=S bond of the this compound CTA. This addition forms a stabilized intermediate radical adduct[1][14]. This intermediate can then fragment in one of two ways:

-

Reverse Path: Re-form the original reactants (Pₙ• and the CTA).

-

Forward Path: Fragment to release the 1-phenylethyl radical (R•) and a dormant polymeric RAFT agent (a macro-CTA).

For effective control, the forward path must be favored. The choice of the 1-phenylethyl group as 'R' is causal to this success; its stability as a leaving group facilitates this fragmentation[2]. This pre-equilibrium phase concludes when the initial CTA is largely consumed[9].

The expelled 1-phenylethyl radical (R•) rapidly adds to a monomer molecule, initiating the growth of a new polymer chain (Pₘ•)[1][]. The efficiency of this step is paramount; if re-initiation is slow, an undesirable induction period or retardation of the polymerization rate can occur[15].

R• + M → P₁• → Pₘ•

Once the initial CTA is consumed and a population of dormant macro-CTAs exists, the system enters the main equilibrium. This is the heart of the RAFT process, characterized by a rapid and degenerate exchange of the thiocarbonylthio group between active (propagating) and dormant polymer chains[1][]. A propagating chain (Pₙ•) adds to a dormant macro-CTA (Pₘ-S-C(=S)-Z), forming the same class of intermediate radical. This intermediate then fragments, releasing either Pₙ• or Pₘ•.

This rapid interchange ensures that all chains have an equal opportunity to grow, leading to a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution (low dispersity, PDI)[2][]. The vast majority of polymer chains exist in the dormant state at any given moment, which dramatically lowers the concentration of active radicals and thus reduces the rate of bimolecular termination events[4].

Chain growth occurs exclusively when a polymer chain is in its active, radical state (Pₙ•) by adding monomer units in the same manner as conventional radical polymerization[1].

Pₙ• + M → Pₙ₊₁•

Although suppressed, termination is an unavoidable part of the RAFT process and results in "dead" polymer chains[1][]. It primarily occurs through the bimolecular combination or disproportionation of two propagating radicals. The number of dead chains is directly related to the total number of radicals generated by the initiator throughout the reaction[13]. Maintaining a high ratio of [CTA] to [Initiator] is crucial to ensure a high percentage of living, end-functionalized chains[1].

Visualizing the Mechanism

The relationships between the core steps of the RAFT process can be visualized to clarify the dynamic nature of the polymerization.

Figure 1: Overall schematic of the RAFT polymerization mechanism.

Kinetic Considerations and Experimental Control

The use of dithiobenzoates like this compound is highly effective, but can be associated with non-ideal kinetic behavior, such as induction periods and rate retardation, particularly with acrylate monomers[16][17]. This is often attributed to the high stability of the intermediate radical, which can lead to slower fragmentation or participation in side reactions like cross-termination[18][19].

Table 1: Key Parameters for Experimental Control

| Parameter | Role in Polymerization | Causality and Field-Proven Insight |

| [Monomer]₀:[CTA]₀ Ratio | Determines the target Degree of Polymerization (DP) and Molecular Weight (Mₙ). | The theoretical Mₙ is calculated as (([M]₀/[CTA]₀) * MW_monomer) + MW_CTA. This relationship holds true for a well-controlled system where nearly every CTA molecule initiates a polymer chain[13]. |

| [CTA]₀:[Initiator]₀ Ratio | Influences the fraction of living chains and the overall polymerization rate. | A ratio of 5:1 to 10:1 is common. A higher ratio ensures that the number of chains initiated by the CTA's R-group far exceeds those initiated by initiator fragments, maximizing chain-end fidelity. It also minimizes the proportion of dead chains formed by termination[1][13]. |

| Choice of Monomer | Dictates the required activity of the CTA. | This compound is highly effective for styrenes and methacrylates. For less activated monomers (LAMs) like vinyl acetate, a less active xanthate or dithiocarbamate CTA is required to prevent complete inhibition of polymerization[3][9]. |

| Temperature | Affects all rate constants (kᵢ, kₚ, kₜ, kₐₑ, kբᵣₐ). | Temperature must be chosen to ensure an adequate rate of initiator decomposition while maintaining the integrity of the RAFT equilibrium. Higher temperatures can favor fragmentation but may also increase termination[1]. |

| Solvent | Can influence reaction kinetics and chain transfer events. | While RAFT is tolerant to many solvents, care must be taken to avoid solvents that can participate in chain transfer, which would lead to dead chains and a loss of control[20]. |

Experimental Protocol: Synthesis of Polystyrene using this compound

This protocol describes a representative lab-scale RAFT polymerization of styrene.

A. Materials:

-

Styrene (inhibitor removed by passing through basic alumina)

-

This compound (CTA)

-

2,2'-Azobisisobutyronitrile (AIBN) (Initiator, recrystallized from methanol)

-

Anisole (Solvent)

-

Nitrogen gas (for deoxygenation)

-

Methanol (for precipitation)

B. Experimental Workflow Diagram

Sources

- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 2. RAFT Polymerization [sigmaaldrich.com]

- 3. RAFT:选择合适的催化剂来实现可控聚合 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. wlv.openrepository.com [wlv.openrepository.com]

- 10. researchgate.net [researchgate.net]

- 12. Polymerization | Urban Research Group [cecas.clemson.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. tandfonline.com [tandfonline.com]

- 16. UQ eSpace [espace.library.uq.edu.au]

- 17. "Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization." by Christopher Barner-Kowollik, Michael Buback et al. [aquila.usm.edu]

- 18. researchgate.net [researchgate.net]

- 19. Thioketone-mediated polymerization with dithiobenzoates: proof for the existence of stable radical intermediates in RAFT polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00838G [pubs.rsc.org]

Fundamental Principles of RAFT Polymerization with Dithiobenzoates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled/"living" radical polymerization (CRP), offering unparalleled versatility and control over polymer architecture.[1][2][3] Among the various classes of RAFT chain transfer agents (CTAs), dithiobenzoates represent a powerful and widely studied family, particularly for their exceptional ability to mediate the polymerization of more-activated monomers (MAMs) such as styrenes and acrylates.[4][5] This guide provides a comprehensive exploration of the fundamental principles governing RAFT polymerization using dithiobenzoate CTAs. We will delve into the core mechanism, the critical roles of the CTA's structural components, the causality behind experimental design, and a detailed, field-proven protocol. This document is intended to serve as a practical and authoritative resource for researchers and professionals aiming to synthesize well-defined polymers for advanced applications, including drug development and materials science.

From Uncontrolled Chains to Precision Macromolecules: The Advent of RAFT

Conventional free-radical polymerization, while robust, suffers from a critical drawback: a lack of control. Termination and chain-transfer reactions are statistically driven, leading to polymer chains with a wide range of molecular weights (i.e., high polydispersity, PDI > 1.5) and undefined end-groups.[6] This limits the ability to create the complex, tailored architectures required for high-performance applications.

Controlled/"living" radical polymerization (LRP) techniques emerged to solve this problem.[7][8][9] These methods introduce a dynamic equilibrium between a small population of active, propagating radical chains and a large population of dormant species.[8] This ensures that all polymer chains grow at a comparable rate, enabling precise control over molecular weight, low PDI, and the synthesis of complex architectures like block copolymers.[1][9]

RAFT polymerization is a premier LRP technique that achieves this control through a degenerative chain transfer mechanism, mediated by a thiocarbonylthio compound, known as the RAFT agent or CTA.[1][3] Its tolerance for a wide variety of functional groups, solvents, and reaction conditions makes it exceptionally versatile.[2][10][11]

The Core Mechanism: A Dynamic Equilibrium

The success of RAFT polymerization hinges on a rapid and reversible series of addition-fragmentation steps. The generally accepted mechanism can be broken down as follows:[5][10]

-

Initiation: A standard radical initiator (e.g., AIBN, V-50) thermally decomposes to generate initial radicals (I•). These radicals react with monomer (M) to form propagating chains (Pₙ•). This step is identical to conventional radical polymerization.

-

Chain Transfer (The RAFT Pre-Equilibrium): A propagating radical (Pₙ•) adds to the C=S bond of the dithiobenzoate RAFT agent (CTA). This forms a short-lived intermediate radical.

-

Fragmentation: This intermediate radical rapidly fragments. It can either revert to the starting species or, crucially, expel the 'R' group as a new radical (R•). This R• radical then initiates the growth of a new polymer chain (Pₘ•). The original propagating chain is now capped with the thiocarbonylthio group, becoming a dormant macro-CTA.

-

Re-initiation & Main Equilibrium: The newly formed propagating chain (Pₘ•) can add to the dormant macro-CTA, re-forming an intermediate radical. This intermediate then fragments, exchanging the thiocarbonylthio group between chains.

This rapid and degenerate transfer process ensures that all chains have an equal probability of growing, leading to a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution.

Caption: A typical experimental workflow for RAFT polymerization.

Validating Success: Key Characterization Techniques

A successful RAFT polymerization is validated by observing specific characteristics:

-

Gel Permeation Chromatography (GPC/SEC): The key technique for determining molecular weight (Mn, Mw) and polydispersity (PDI). A successful experiment will show:

-

A linear increase in Mn as a function of monomer conversion.

-

A low and relatively constant PDI (typically < 1.3) throughout the polymerization.

-

A symmetric, monomodal peak that shifts to higher molecular weights (lower elution times) as the reaction progresses.

-

-

¹H NMR Spectroscopy: Primarily used to calculate monomer conversion by comparing the decreasing integral of vinyl proton peaks against an unchanging internal standard or polymer backbone peak. I[12]t can also confirm the incorporation of fragments from the CTA and initiator at the chain ends.

-

MALDI-TOF MS: For low molecular weight polymers, this technique provides detailed information on the absolute mass of individual chains, allowing for unambiguous confirmation of end-group fidelity and the identification of potential side-products.

RAFT polymerization mediated by dithiobenzoate chain transfer agents is a robust and powerful technique for synthesizing well-defined polymers from more-activated monomers. By understanding the core principles of the reversible addition-fragmentation equilibrium and the critical roles of the Z- and R-groups, researchers can rationally design experiments to achieve precise control over macromolecular structure. While potential challenges like rate retardation and hydrolytic instability exist, they can be mitigated through careful selection of reagents and reaction conditions. The protocols and insights provided herein serve as a validated foundation for scientists and professionals to harness the power of RAFT polymerization for the development of next-generation materials in medicine and technology.

References

-